molecular formula C12H8BrF3N2 B1412690 5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine CAS No. 1817741-85-7

5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine

Cat. No.: B1412690
CAS No.: 1817741-85-7
M. Wt: 317.1 g/mol
InChI Key: ZXLLGJOKFWOIHC-UHFFFAOYSA-N
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Description

5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 4th position of the phenyl ring, and an amine group at the 2nd position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the bromine atom can result in various substituted pyridines.

Scientific Research Applications

5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-aminopyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(4-Trifluoromethyl-phenyl)-pyridin-2-ylamine:

Uniqueness

The presence of both the bromine atom and the trifluoromethyl group in 5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

5-bromo-6-[4-(trifluoromethyl)phenyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N2/c13-9-5-6-10(17)18-11(9)7-1-3-8(4-2-7)12(14,15)16/h1-6H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLLGJOKFWOIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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